molecular formula C12H11NO2 B12792000 3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione CAS No. 71960-95-7

3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione

Cat. No.: B12792000
CAS No.: 71960-95-7
M. Wt: 201.22 g/mol
InChI Key: RSBGHQYWTSSOHB-UHFFFAOYSA-N
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Chemical Reactions Analysis

NSC 319526 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

NSC 319526 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study the reactivity and properties of different compounds.

    Biology: Employed in cell biology to study the effects of reactivating mutant p53 proteins on cell growth and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in treating cancers with p53 mutations.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting p53 mutations

Mechanism of Action

NSC 319526 exerts its effects by reactivating mutant p53 proteins. The compound binds to the mutant p53 protein and induces a conformational change that restores its wild-type function. This reactivation leads to the inhibition of cell growth and the induction of apoptosis in cancer cells with p53 mutations. The molecular targets and pathways involved include the p53 signaling pathway and various downstream effectors .

Comparison with Similar Compounds

NSC 319526 is unique in its ability to specifically target and reactivate mutant p53 proteins. Similar compounds include:

NSC 319526 stands out due to its specificity and effectiveness in reactivating mutant p53 proteins, making it a valuable tool in cancer research and therapy.

Properties

CAS No.

71960-95-7

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3a,4,5,6-tetrahydrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C12H11NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h1,3,5,9H,2,4,6H2,(H,13,14,15)

InChI Key

RSBGHQYWTSSOHB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=C(C1)C=CC=C3C(=O)NC2=O

Origin of Product

United States

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